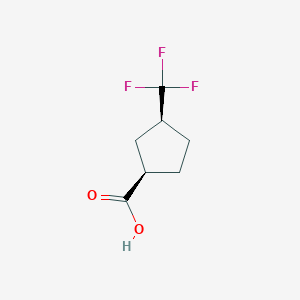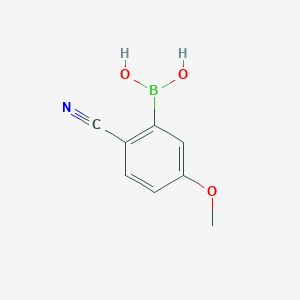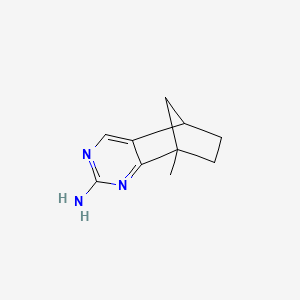![molecular formula C11H19NO B11912226 1-(1-Azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B11912226.png)
1-(1-Azaspiro[4.5]decan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Azaspiro[45]decan-1-yl)ethanone is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine ring and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Azaspiro[4.5]decan-1-yl)ethanone typically involves the reaction of cyclohexanone with piperidine under specific conditions. One common method includes the use of a condensation reaction where cyclohexanone is reacted with piperidine in the presence of an acid catalyst to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Azaspiro[4.5]decan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Azaspiro[4.5]decan-1-yl)ethanone has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Azaspiro[4.5]decan-1-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
- 1-Methyl-1-azaspiro[4.5]decan-2-one
- 2,8-Diazaspiro[4.5]decan-1-one
- 1-Oxa-9-azaspiro[5.5]undecane
Uniqueness: 1-(1-Azaspiro[4.5]decan-1-yl)ethanone stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-(1-azaspiro[4.5]decan-1-yl)ethanone |
InChI |
InChI=1S/C11H19NO/c1-10(13)12-9-5-8-11(12)6-3-2-4-7-11/h2-9H2,1H3 |
InChI Key |
XFNNWCIXPKHTTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC12CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


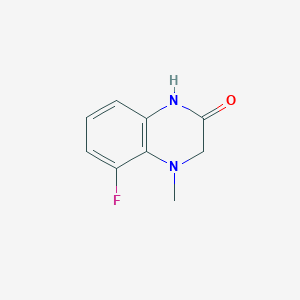
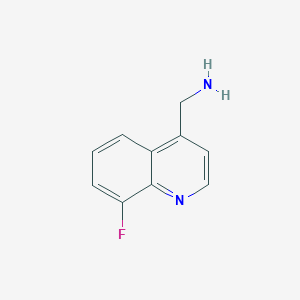


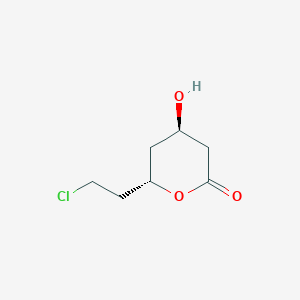
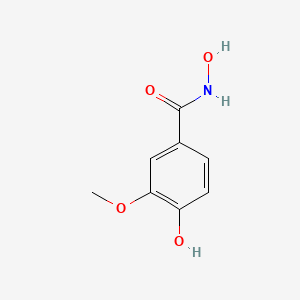
![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)
